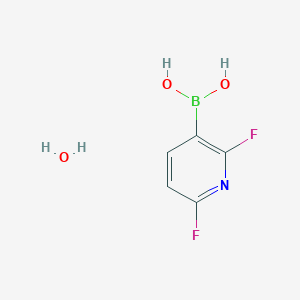
Ácido 2,6-difluoropiridina-3-borónico hidratado
Descripción general
Descripción
2,6-Difluoropyridine-3-boronic acid hydrate: is a chemical compound with the molecular formula C5H6BF2NO3 and a molecular weight of 176.91 g/mol . It is a boronic acid derivative that contains a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a boronic acid group at the 3 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
2,6-Difluoropyridine-3-boronic acid hydrate has a wide range of applications in scientific research, including:
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology:
Proteomics Research: Used in the study of protein interactions and functions.
Medicine:
Drug Development: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific proteins or enzymes.
Industry:
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
It’s known that boronic acids can form reversible covalent bonds with hydroxyl groups in biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are known to participate in various organic synthesis reactions, including cyclization reactions, nucleophilic substitution reactions, and condensation of amino acids .
Result of Action
The compound’s ability to form reversible covalent bonds with hydroxyl groups in biological targets suggests it may influence the function of these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoropyridine-3-boronic acid hydrate. For instance, the compound is a white crystalline solid that is soluble in water and some organic solvents . It has good thermal stability and chemical stability . These properties suggest that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
2,6-Difluoropyridine-3-boronic acid hydrate plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential in the creation of complex organic molecules. The compound interacts with palladium catalysts to facilitate the coupling of aryl or vinyl halides with boronic acids, leading to the formation of biaryl compounds .
In addition to its role in organic synthesis, 2,6-Difluoropyridine-3-boronic acid hydrate interacts with various enzymes and proteins. For instance, it can act as an inhibitor of serine proteases, a class of enzymes that play crucial roles in numerous physiological processes, including digestion, immune response, and blood coagulation . The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity.
Cellular Effects
2,6-Difluoropyridine-3-boronic acid hydrate has been shown to influence cellular processes in various cell types. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that regulate phosphorylation states of proteins . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell growth, differentiation, and apoptosis.
In cancer cells, 2,6-Difluoropyridine-3-boronic acid hydrate has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest and promoting apoptosis. The compound’s ability to inhibit proteasome activity, a protein complex responsible for degrading unneeded or damaged proteins, contributes to its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of action of 2,6-Difluoropyridine-3-boronic acid hydrate involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as serine proteases and kinases, through its boronic acid moiety. This binding can result in enzyme inhibition or activation, depending on the target enzyme .
Furthermore, 2,6-Difluoropyridine-3-boronic acid hydrate can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Difluoropyridine-3-boronic acid hydrate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Difluoropyridine-3-boronic acid hydrate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with off-target proteins and accumulation in tissues .
Metabolic Pathways
2,6-Difluoropyridine-3-boronic acid hydrate is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 oxidases. These enzymes are responsible for the oxidative metabolism of the compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyridine-3-boronic acid hydrate typically involves the lithiation of 2,6-difluoropyridine followed by the reaction with a boron source. One common method involves the following steps :
Lithiation: 2,6-Difluoropyridine is treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (around -78°C) to form the corresponding lithium salt.
Borylation: The lithium salt is then reacted with a boron source, such as trimethyl borate, to form the boronic acid derivative.
Hydration: The resulting boronic acid is then hydrated to form the hydrate form of the compound.
Industrial Production Methods: Industrial production methods for 2,6-Difluoropyridine-3-boronic acid hydrate are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Difluoropyridine-3-boronic acid hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Comparación Con Compuestos Similares
- 2,6-Difluoropyridine-4-boronic acid
- 4-(Trifluoromethyl)pyridine-3-boronic acid
- 2-(Trifluoromethyl)pyridine-4-boronic acid
Comparison: 2,6-Difluoropyridine-3-boronic acid hydrate is unique due to the specific positioning of the fluorine atoms and the boronic acid group on the pyridine ring. This unique structure allows for specific reactivity and selectivity in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of fluorine atoms also enhances the compound’s stability and reactivity compared to other boronic acid derivatives .
Propiedades
IUPAC Name |
(2,6-difluoropyridin-3-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAWUNJFURWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)F)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660304 | |
| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-27-2 | |
| Record name | Boronic acid, B-(2,6-difluoro-3-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


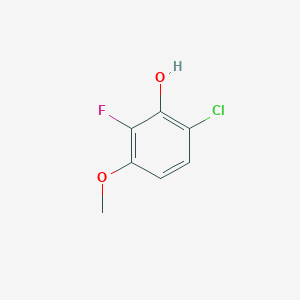


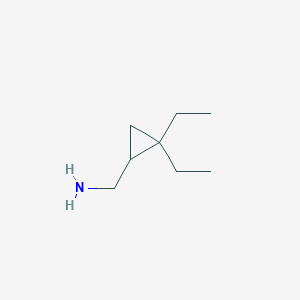
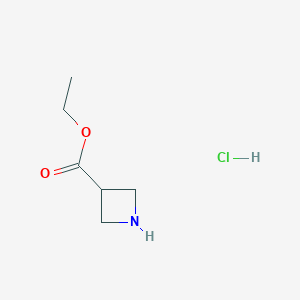

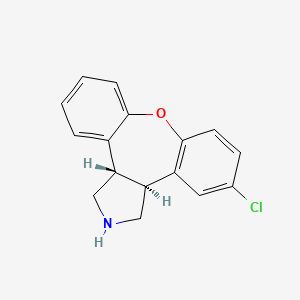
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
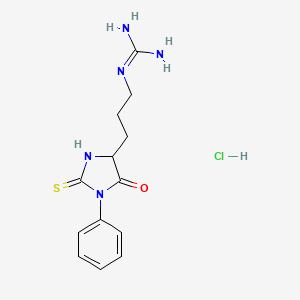
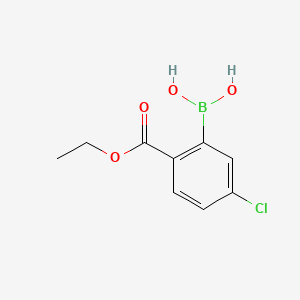
![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
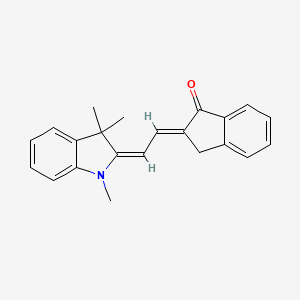

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
